2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
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Overview
Description
2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structural features, which include a piperidine ring, a tert-butyl group, and a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with the isoquinoline core, which is then functionalized through a series of reactions to introduce the piperidine ring and the tert-butyl group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts, to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its structural similarity to certain natural products.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Tert-butyl Substituted Compounds: Molecules with tert-butyl groups attached to different cores.
Uniqueness
2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential use in various scientific fields make it a valuable compound for research and development.
Properties
Molecular Formula |
C21H30N2O4 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-methyl 5-piperidin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C21H30N2O4/c1-21(2,3)27-20(25)23-13-10-16-15(14-8-11-22-12-9-14)6-5-7-17(16)18(23)19(24)26-4/h5-7,14,18,22H,8-13H2,1-4H3 |
InChI Key |
BIOGCMOFJINMAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2C1C(=O)OC)C3CCNCC3 |
Origin of Product |
United States |
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